molecular formula C16H20N2O3 B12794536 1-Methyl-4-piperidyl 2-pyridyl(1-propynyl)glycolate CAS No. 102206-64-4

1-Methyl-4-piperidyl 2-pyridyl(1-propynyl)glycolate

Cat. No.: B12794536
CAS No.: 102206-64-4
M. Wt: 288.34 g/mol
InChI Key: FRHRRFHZXFZKJA-UHFFFAOYSA-N
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Description

1-Methyl-4-piperidyl 2-pyridyl(1-propynyl)glycolate is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a propynyl group. Its chemical formula is C16H20N2O3, and it has a molecular weight of 288.38 g/mol .

Preparation Methods

The synthesis of 1-Methyl-4-piperidyl 2-pyridyl(1-propynyl)glycolate involves several steps. One common method includes the reaction of 2-pyridineacetic acid with 1-methyl-4-piperidyl alcohol in the presence of a dehydrating agent. The reaction conditions typically involve refluxing the mixture in an organic solvent such as toluene or dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Methyl-4-piperidyl 2-pyridyl(1-propynyl)glycolate undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-4-piperidyl 2-pyridyl(1-propynyl)glycolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-piperidyl 2-pyridyl(1-propynyl)glycolate involves its interaction with specific molecular targets. It is known to bind to certain receptors in the nervous system, modulating their activity. This interaction can lead to changes in neurotransmitter release and signal transduction pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

1-Methyl-4-piperidyl 2-pyridyl(1-propynyl)glycolate can be compared with other similar compounds, such as:

Properties

CAS No.

102206-64-4

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 2-hydroxy-2-pyridin-2-ylpent-3-ynoate

InChI

InChI=1S/C16H20N2O3/c1-3-9-16(20,14-6-4-5-10-17-14)15(19)21-13-7-11-18(2)12-8-13/h4-6,10,13,20H,7-8,11-12H2,1-2H3

InChI Key

FRHRRFHZXFZKJA-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C1=CC=CC=N1)(C(=O)OC2CCN(CC2)C)O

Origin of Product

United States

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